fosfomycin sodim fosfomycin sodim
Brand Name: Vulcanchem
CAS No.: 105507-57-1
VCID: VC0216724
InChI:
SMILES:
Molecular Formula: C11H12O2
Molecular Weight: 0

fosfomycin sodim

CAS No.: 105507-57-1

Cat. No.: VC0216724

Molecular Formula: C11H12O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

fosfomycin sodim - 105507-57-1

Specification

CAS No. 105507-57-1
Molecular Formula C11H12O2
Molecular Weight 0

Introduction

Chemical Properties and Structure

Fosfomycin sodium, also known as disodium (2R, 3S)-(3-methyloxiran-2-yl) phosphonate, has the molecular formula C₃H₅Na₂O₄P and a molecular weight of 182.02 g/mol . Its structural formula consists of a three-carbon backbone with an epoxide ring, a methyl group, and a phosphonate group with two sodium ions .

Physical Properties

Fosfomycin sodium appears as a white to slightly brown crystalline powder that is highly hygroscopic . The compound has specific physical characteristics that are important for its pharmaceutical formulation and clinical use, as detailed in Table 1.

Table 1: Physical and Chemical Properties of Fosfomycin Sodium

PropertyValueReference
Molecular FormulaC₃H₅Na₂O₄P
Molecular Weight182.02 g/mol
AppearanceWhite to slightly brown, crystalline powder
pH (50g/L, 25°C)9.0-10.5
Specific Rotation-3.5 to -5.5 degrees (D/20°C)(c=5,H₂O)
HygroscopicityVery hygroscopic

Solubility Profile

The solubility of fosfomycin sodium is an important parameter for its pharmaceutical formulation and bioavailability. It demonstrates varying solubility in different solvents, with high solubility in water and limited solubility in organic solvents, as shown in Table 2.

Table 2: Solubility of Fosfomycin Sodium in Various Solvents

SolventSolubilityReference
WaterVery soluble (125 mg/mL or 686.74 mM)
MethanolSparingly soluble
EthanolPractically insoluble
PropanolLimited solubility
CyclohexaneLimited solubility
AcetoneLimited solubility
N,N-dimethylformamideLimited solubility
Methylene chloridePractically insoluble

Interestingly, research has shown that the solubility of fosfomycin sodium in organic solvents decreases with increasing temperature, which is important for crystallization processes in pharmaceutical manufacturing . This inverse relationship between temperature and solubility has been attributed to the destruction of intermolecular forces between solvent and solute molecules at higher temperatures .

Mechanism of Action

Fosfomycin is a bactericidal antibiotic that inhibits bacterial cell wall synthesis through a unique mechanism distinct from other antibiotics, which accounts for its lack of cross-resistance .

Primary Mechanism

Fosfomycin prevents peptidoglycan synthesis by inhibiting MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), an enzyme responsible for synthesizing N-acetylmuramic acid, a major component of bacterial cell walls . Specifically, it covalently binds to the thiol group of a cysteine (position 115 in Escherichia coli numbering) in the active site of MurA, thereby inactivating it . This inhibition occurs at an earlier step in cell wall synthesis compared to β-lactams or glycopeptides .

Cellular Uptake

For fosfomycin to exert its antibacterial effect, it must first enter the bacterial cell. It does so via two different uptake pathways identified in E. coli: the L-alpha-glycerophosphate transporter and the hexose-6-phosphate transporter systems . The activity of the hexose-6-phosphate transporter is induced by glucose-6-phosphate, and the expression of both transporter systems requires the presence of cyclic AMP (cAMP) along with its receptor protein complex .

Antimicrobial Spectrum and Susceptibility

Fosfomycin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against urinary tract pathogens.

Minimum Inhibitory Concentrations

The in vitro activity of fosfomycin against various bacterial species can be quantified by minimum inhibitory concentration (MIC) values, as shown in Table 3.

Table 3: MIC Ranges of Fosfomycin Sodium Against Various Bacterial Species

Bacterial SpeciesMIC Range (μg/mL)Reference
Edwardsiella hoshinae0.5-32
Edwardsiella ictaluri0.13-2
Edwardsiella tarda0.5-32
Escherichia coli0.19-64
Helicobacter pylori0.05-12.5
Klebsiella pneumoniae1.5->1024
Leuconostoc spp.<4000
Listeria spp.0.5->1024
Pasteurella multocida<4
Pseudomonas aeruginosa>128
Staphylococcus aureus2-64

Activity Against Resistant Organisms

Notably, fosfomycin has shown promising activity against multidrug-resistant organisms. Studies have reported that 96.8% of ESBL-producing E. coli isolates and 81.3% of ESBL-producing K. pneumoniae isolates were susceptible to fosfomycin . Additionally, 87.9% of MRSA isolates were found to be susceptible to fosfomycin . This activity against resistant pathogens makes fosfomycin an important therapeutic option in the era of increasing antimicrobial resistance.

Pharmacokinetic Properties

Understanding the pharmacokinetic properties of fosfomycin sodium is crucial for optimizing its clinical use and dosing regimens.

Absorption and Distribution

When administered intravenously as fosfomycin sodium, the drug achieves high serum concentrations. A study with healthy volunteers showed serum fosfomycin disodium concentrations of 10 mg/L and 4 mg/L at 4 and 8 hours, respectively, after administering a dose of 40 mg/kg . Fosfomycin concentrates well in the bladder and kidney, which contributes to its efficacy in urinary tract infections . It also diffuses well into bone tissue, reaching high concentrations, which supports its use in bone and joint infections .

Elimination

The serum elimination half-life (t₁/₂) of fosfomycin is approximately 5 hours . The drug is primarily excreted unchanged in the urine, making it particularly suitable for treating urinary tract infections .

Clinical Applications

Fosfomycin sodium has several approved clinical applications, particularly in infections where conventional antibiotics may be ineffective or contraindicated.

Infective Endocarditis

Despite limited data from clinical trials, fosfomycin sodium has shown promise in the treatment of bacterial endocarditis based on its pharmacokinetic properties, good in vitro activity against causative pathogens, and acceptable safety profile .

Bone and Joint Infections

The indication for bone and joint infections is supported by sufficient clinical data, and fosfomycin's excellent diffusion into bone tissue and activity against common pathogens like MSSA and MRSA make it a valuable option for these difficult-to-treat infections .

Combination Therapy

Due to concerns about the development of resistance, fosfomycin is often recommended for use in combination with other antibiotics, particularly for serious infections . Such combinations can leverage synergistic effects and reduce the risk of resistance development.

Resistance Mechanisms

Despite fosfomycin's unique mechanism of action, bacteria can develop resistance through several mechanisms.

Transport System Alterations

The main mechanism of resistance is a chromosomal mutation causing an alteration of the bacterial fosfomycin transport systems, which prevents the drug from entering the bacterial cell .

Enzymatic Inactivation

Plasmid- or transposon-borne resistance mechanisms can cause enzymatic inactivation of fosfomycin . These include:

  • Glutathione-S-transferase (FosA) - binds fosfomycin to glutathione, inactivating it

  • Other metalloenzymes (FosB, FosX) - open the epoxide ring of fosfomycin

  • Kinases (FomA, FomB) - phosphorylate fosfomycin, rendering it inactive

Current Research and Future Perspectives

Ongoing research on fosfomycin sodium focuses on expanding its applications and optimizing its use in clinical practice.

Sequential Therapy

There is growing interest in exploring sequential therapy, where initial intravenous fosfomycin sodium treatment is followed by oral fosfomycin (as the trometamol salt) . This approach could potentially combine the advantages of both formulations, particularly for urinary tract infections .

Optimization of Dosage Regimens

Research is ongoing to optimize dosage regimens for different patient populations, including pediatric patients . Further pharmacokinetic studies are needed to better understand the drug's behavior in various clinical scenarios and patient populations .

Combination Therapies

The potential synergistic effects of fosfomycin when combined with other antibiotics are being investigated, particularly for difficult-to-treat infections caused by multidrug-resistant organisms .

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